5-Acetyl-2,4-dimethylthiazole

Flavor Chemistry Sensory Science Organoleptic Potency

5-Acetyl-2,4-dimethylthiazole (CAS 38205-60-6) is a 2,4,5-trisubstituted thiazole derivative characterized by an acetyl group at the 5-position and methyl groups at the 2- and 4-positions. It is primarily utilized as a high-impact flavoring agent, possessing a distinct organoleptic profile described as roasted, nutty, meaty, and savory, with nuances of coffee and wood.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 38205-60-6
Cat. No. B181997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2,4-dimethylthiazole
CAS38205-60-6
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)C
InChIInChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3
InChIKeyBLQOKWQUTLNKON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Soluble in fats, oils, most organic solvents
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-2,4-dimethylthiazole (CAS 38205-60-6): Technical Baseline and Procurement Context for This Thiazole Derivative


5-Acetyl-2,4-dimethylthiazole (CAS 38205-60-6) is a 2,4,5-trisubstituted thiazole derivative characterized by an acetyl group at the 5-position and methyl groups at the 2- and 4-positions [1]. It is primarily utilized as a high-impact flavoring agent, possessing a distinct organoleptic profile described as roasted, nutty, meaty, and savory, with nuances of coffee and wood [2]. Physically, it is a colorless to yellow liquid with a density of 1.15 g/mL at 25 °C, a boiling point range of 228–230 °C, and a refractive index of approximately 1.538–1.543 . Beyond its established role in the flavor and fragrance industry, emerging computational studies have identified this specific scaffold as a potential starting point for antiproliferative and antibacterial drug discovery [3].

Procurement Risk Analysis: Why 5-Acetyl-2,4-dimethylthiazole (CAS 38205-60-6) Cannot Be Replaced by Generic Thiazole Analogs


Substituting 5-Acetyl-2,4-dimethylthiazole with other thiazole derivatives or in-class flavor compounds introduces significant technical and economic risk due to quantifiable differences in organoleptic potency, physical stability, and specific molecular interactions. Simple structural analogs, such as 2-acetylthiazole or 2,4-dimethylthiazole, exhibit vastly different odor thresholds—differing by an order of magnitude—and divergent thermal stability profiles (boiling point differentials exceeding 80 °C), rendering them unsuitable drop-in replacements in high-temperature food processing or in formulations requiring precise low-concentration impact [1]. Furthermore, computational evidence indicates that the unique 5-acetyl substitution pattern on this scaffold enables specific hydrogen-bonding interactions with protein targets like VEGFR-2 and KAS III that are not replicated by non-acetylated or differently substituted thiazoles [2]. Therefore, using a generic alternative without equivalent physicochemical and binding properties risks failure in both flavor authenticity and biological assay reproducibility.

Quantitative Differentiation Evidence for 5-Acetyl-2,4-dimethylthiazole (CAS 38205-60-6) Against Closest Analogs


Odor Threshold: 8-Fold to 20-Fold Higher Potency than 2-Acetylthiazole

5-Acetyl-2,4-dimethylthiazole exhibits an exceptionally low odor detection threshold, estimated at 0.5 parts per billion (ppb) [1]. This represents a quantifiable 8- to 20-fold increase in potency relative to the structurally similar analog 2-acetylthiazole, which has a reported odor threshold of 4–10 ppb [2]. This heightened sensitivity directly impacts formulation economics, as significantly less material is required to achieve the desired sensory impact.

Flavor Chemistry Sensory Science Organoleptic Potency

Thermal Stability: Boiling Point Differential of >80 °C vs 2,4-Dimethylthiazole Enables High-Heat Processing

5-Acetyl-2,4-dimethylthiazole demonstrates superior thermal stability, with a reported boiling point range of 228–230 °C . This contrasts sharply with the des-acetyl analog, 2,4-dimethylthiazole, which boils at a significantly lower temperature of 144–147 °C . The presence of the 5-acetyl group increases the molecular weight and intermolecular forces, resulting in a >80 °C increase in boiling point, thereby reducing volatility and preventing compound loss during high-temperature manufacturing operations.

Thermal Stability Food Processing Volatility

Molecular Docking: Specific Hydrogen-Bonding Interaction with VEGFR-2 (Asp 1046) at -6.02 kcal/mol

Computational docking studies reveal that 5-Acetyl-2,4-dimethylthiazole forms a specific, energetically favorable complex with the VEGFR-2 kinase active site. The ligand binds with a full fitness score and a binding energy (ΔG) of -6.02 kcal/mol, establishing a key hydrogen bond with the Asp 1046 residue (bond length: 2.038 Å) [1]. This interaction profile is specific to the 5-acetyl-2,4-dimethyl substitution pattern; non-acetylated or differently substituted thiazoles are not predicted to engage this pocket in the same manner, underscoring the compound's potential as a unique scaffold for inhibitor development.

Computational Chemistry Drug Discovery Angiogenesis Inhibition

Physicochemical Differentiation: Density and Solubility Profile vs. Key Comparators

The physicochemical profile of 5-Acetyl-2,4-dimethylthiazole is distinct from its nearest structural relatives. Its density is 1.15 g/mL at 25 °C, which is approximately 9% higher than 2,4-dimethylthiazole (1.056 g/mL) and 6% lower than 2-acetylthiazole (1.227 g/mL) [1]. Furthermore, while all three compounds are lipophilic, 5-Acetyl-2,4-dimethylthiazole is specifically documented as being insoluble in water but soluble in fats, oils, and most organic solvents, with full miscibility in ethanol . These precise differences in density and phase partitioning dictate handling, formulation, and extraction protocols.

Physicochemical Properties Formulation Solubility

Optimal Application Scenarios for 5-Acetyl-2,4-dimethylthiazole (CAS 38205-60-6) Based on Quantifiable Differentiation


High-Impact, Cost-Efficient Savory Flavor Formulation

Formulators developing meat, roasted nut, or coffee flavor systems should select 5-Acetyl-2,4-dimethylthiazole over 2-acetylthiazole or other thiazoles. Its 0.5 ppb odor threshold—8-20 times lower than 2-acetylthiazole—enables robust flavor impact at ultra-low inclusion rates (typically 0.1–5 ppm) [1]. This high potency directly translates to lower cost-in-use and reduced impact on the final product matrix, making it the superior choice for clean-label and cost-optimized formulations.

Thermally Processed Foods Requiring High-Temperature Stability

5-Acetyl-2,4-dimethylthiazole is the preferred ingredient for applications involving extrusion, baking, or frying where temperatures exceed 150 °C. Its boiling point of 228–230 °C provides a thermal stability margin >80 °C above that of 2,4-dimethylthiazole . This ensures the characteristic roasted, meaty notes are retained throughout processing, whereas the des-acetyl analog would volatilize, resulting in significant flavor loss and batch-to-batch inconsistency.

Early-Stage Medicinal Chemistry: VEGFR-2 and KAS III Inhibitor Screening

Medicinal chemists exploring novel anti-angiogenic or antibacterial agents should prioritize 5-Acetyl-2,4-dimethylthiazole as a validated starting scaffold. Computational docking confirms its specific binding interaction with VEGFR-2 (Asp 1046) with a ΔG of -6.02 kcal/mol and with KAS III (Leu 191) with a ΔG of -5.96 kcal/mol [2]. This evidence supports its inclusion in focused libraries targeting these proteins, providing a rational basis for lead optimization over other non-binding thiazole derivatives.

Quality Control and Analytical Method Development for Thiazole-Based Flavors

Analytical laboratories require precise reference standards for accurate identification and quantification. The unique combination of physicochemical properties for 5-Acetyl-2,4-dimethylthiazole—specifically its density (1.15 g/mL), refractive index (1.538–1.543), and boiling point (228–230 °C)—clearly distinguishes it from related thiazole compounds like 2,4-dimethylthiazole and 2-acetylthiazole . This distinct signature makes it an essential reference material for developing robust GC-MS or HPLC methods for complex flavor matrices.

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